Fura-2 Pentapotassium Salt: A Technical Guide to its Mechanism of Action for Calcium Binding
Fura-2 Pentapotassium Salt: A Technical Guide to its Mechanism of Action for Calcium Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Fura-2 pentapotassium salt as a ratiometric fluorescent indicator for intracellular calcium. It provides a comprehensive overview of its properties, experimental protocols, and applications in studying cellular signaling pathways.
Core Mechanism of Calcium Binding
Fura-2 is an aminopolycarboxylic acid-based fluorescent dye that acts as a chelator for calcium ions (Ca²⁺)[1]. The pentapotassium salt form of Fura-2 is the cell-impermeant version, which is typically introduced into cells via methods such as microinjection, scrape loading, or through a patch pipette[2][3]. Once inside the cell, Fura-2 binds to free intracellular calcium, leading to a conformational change in the molecule. This binding event is the basis for its use as a calcium indicator.
The key to Fura-2's utility lies in its ratiometric fluorescent properties. When Fura-2 binds to Ca²⁺, its fluorescence excitation spectrum undergoes a significant shift[4]. In its unbound (Ca²⁺-free) state, Fura-2 has a maximum excitation wavelength of approximately 363-380 nm.[5][6][7] Upon binding to Ca²⁺, the excitation maximum shifts to a shorter wavelength, around 335-340 nm.[5][6][7] Critically, the fluorescence emission maximum remains relatively constant at around 505-510 nm regardless of whether it is bound to calcium or not[1][4][5].
This dual-excitation property allows for the ratiometric measurement of calcium concentration. By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration[1][4]. The ratiometric approach provides a robust measurement that minimizes issues such as uneven dye loading, variations in cell thickness, and photobleaching, which can affect the accuracy of single-wavelength indicators[1][4][5].
Mechanism of Fura-2 Pentapotassium Salt for Calcium Binding.
Quantitative Data
The following tables summarize the key quantitative properties of Fura-2.
Table 1: Spectral Properties of Fura-2
| State | Excitation Maximum (λex) | Emission Maximum (λem) |
| Ca²⁺-free | ~363 - 380 nm[5][6][7] | ~505 - 512 nm[5][7][8] |
| Ca²⁺-bound | ~335 - 340 nm[5][6][7] | ~505 - 510 nm[5][7][8] |
Table 2: Calcium Binding and Molar Extinction Coefficients
| Parameter | Value | Conditions |
| Dissociation Constant (Kd) | 145 nM[7][9] | 22°C in pH 7.2 buffer |
| 236 nM[10] | 20°C, pH 7.05, ionic strength 0.15 M | |
| 285 nM[10] | 37°C, pH 6.84 | |
| Molar Extinction Coefficient (ε) of Ca²⁺-free Fura-2 | 27,000 M⁻¹cm⁻¹[7] | at 363 nm |
| Molar Extinction Coefficient (ε) of Ca²⁺-bound Fura-2 | 35,000 M⁻¹cm⁻¹[7] | at 335 nm |
Experimental Protocols
Loading Cells with Fura-2 Pentapotassium Salt
The pentapotassium salt of Fura-2 is membrane-impermeant and therefore requires direct introduction into the cytoplasm.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of Fura-2 pentapotassium salt in an appropriate aqueous buffer (e.g., a potassium-based intracellular-like solution) at a concentration typically ranging from 50 µM to 100 µM for patch clamp experiments or higher for microinjection[2]. The exact concentration should be optimized for the specific cell type and experimental setup.
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Cell Loading:
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Microinjection: Load the Fura-2 solution into a microinjection needle and inject it directly into the cytoplasm of the target cells.
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Patch-Clamp: Include the Fura-2 salt in the internal solution of the patch pipette. The dye will diffuse into the cell upon establishing a whole-cell configuration[2].
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Equilibration:
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Allow sufficient time for the dye to diffuse and equilibrate throughout the cytoplasm. This duration will vary depending on the cell size and geometry.
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Loading Cells with Fura-2 AM (Acetoxymethyl Ester)
For a less invasive approach, the membrane-permeant Fura-2 AM ester can be used.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of Fura-2 AM at 1-5 mM in anhydrous dimethyl sulfoxide (DMSO)[11][12].
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For the working solution, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM[11][12].
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To aid in the dispersion of the hydrophobic Fura-2 AM in the aqueous loading buffer, a non-ionic detergent such as Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04% (w/v)[11].
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To prevent the extrusion of the de-esterified Fura-2 by organic anion transporters, an inhibitor like probenecid (1-2.5 mM) can be included in the loading and experimental buffers[11][12].
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Cell Loading:
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Replace the cell culture medium with the Fura-2 AM loading solution.
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Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light[11][12]. The optimal loading time and temperature should be determined empirically for each cell type. Lower temperatures can help reduce the compartmentalization of the dye into organelles[11][12].
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De-esterification:
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After loading, wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye[11].
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Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester groups by intracellular esterases, which traps the active Fura-2 inside the cell[11].
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General experimental workflow for intracellular calcium measurement using Fura-2 AM.
In Situ Calibration of Fura-2
To convert the fluorescence ratio to an absolute intracellular calcium concentration, an in situ calibration is often performed.
Methodology:
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After recording the experimental data, expose the Fura-2-loaded cells to a solution containing a calcium ionophore (e.g., ionomycin or Br-A23187) in a calcium-free buffer containing a calcium chelator like EGTA. This will yield the minimum fluorescence ratio (Rmin).
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Next, perfuse the cells with a solution containing the same ionophore but with a saturating concentration of calcium to obtain the maximum fluorescence ratio (Rmax).
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The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the experimentally measured ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
Application in Signaling Pathway Analysis
Fura-2 is widely used to study a variety of signaling pathways that involve changes in intracellular calcium. A prominent example is the G protein-coupled receptor (GPCR) signaling cascade.
Activation of certain GPCRs by their ligands leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration that can be monitored using Fura-2[6].
GPCR-mediated calcium signaling pathway.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. hellobio.com [hellobio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abpbio.com [abpbio.com]
